molecular formula C10H9ClO5 B11466090 [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid CAS No. 21456-12-2

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid

Cat. No.: B11466090
CAS No.: 21456-12-2
M. Wt: 244.63 g/mol
InChI Key: KUZFHQSJZHIUHV-UHFFFAOYSA-N
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Description

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid: is an organic compound with the molecular formula C10H9ClO5 . It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and a methoxycarbonyl group on the phenyl ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its anti-inflammatory and antimicrobial properties make it a candidate for drug development .

Industry: Industrially, this compound is used in the production of herbicides and pesticides. Its ability to act as a growth regulator in plants makes it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it effective as a herbicide .

In biological systems, the compound’s antimicrobial and anti-inflammatory effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other phenoxyacetic acid derivatives .

Properties

CAS No.

21456-12-2

Molecular Formula

C10H9ClO5

Molecular Weight

244.63 g/mol

IUPAC Name

2-(4-chloro-2-methoxycarbonylphenoxy)acetic acid

InChI

InChI=1S/C10H9ClO5/c1-15-10(14)7-4-6(11)2-3-8(7)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

KUZFHQSJZHIUHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O

Origin of Product

United States

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